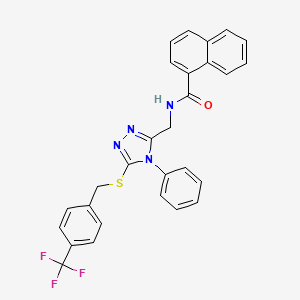

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to the target chemical involves multiple steps, including the condensation of specific precursors, cyclization, and functional group transformations. For instance, the preparation of triazole derivatives often employs starting materials such as thiosemicarbazides and mercapto-triazoles in the presence of suitable reagents and conditions, leading to the formation of compounds with significant pharmacological activities (Berk, Aktay, Yeşilada, & Ertan, 2001). Another approach involves the cyclization of amino-mercapto-triazole with carboxylic acids, demonstrating the versatility of methods available for constructing the triazole core (Zhang, Zou, Zhu, Zhao, & Li, 1996).

Molecular Structure Analysis

Detailed studies on the molecular structure of similar compounds reveal the significance of the triazole ring and its influence on the overall molecular conformation. For example, X-ray diffraction studies have elucidated the coplanar arrangement of phenyl groups and the heteronucleus in certain triazole derivatives, highlighting the impact of molecular structure on the compound's properties and potential applications (Zhang et al., 1996).

Chemical Reactions and Properties

Triazole compounds exhibit a wide range of chemical reactivity, enabling their participation in diverse chemical transformations. This reactivity is instrumental in further derivatization and functionalization of the core structure, leading to new compounds with varied properties. For instance, triazole derivatives have been engaged in reactions with chloroacetic acid and o-phenylenediamine, showcasing their utility in synthesizing novel molecules with potential antibacterial activity (Venkateshwarlu, Chaitanya, & Dubey, 2012).

科学的研究の応用

Antimicrobial and Anticancer Applications

Antimicrobial and Antioxidant Properties : Triazole derivatives have been synthesized and evaluated for their in vitro antioxidant and antimicrobial properties. Some compounds have shown equipotent DPPH radical scavenging capacity to BHT and slight antimicrobial activity against tested microorganisms (Baytas et al., 2012).

Anti-proliferative Activities : Certain thiazole derivatives linked to benzo[1,3]dioxole moiety have demonstrated promising anti-proliferative effects against HCT-116 cancer cells, indicating potential applications in cancer research (Mansour et al., 2020).

Material Science and Optical Properties

- Enhancing Solid-State Emission : Postfunctionalization of poly(3-hexylthiophene) with various functional groups, including phenyl, p-tolyl, and naphthyl substituents, has shown to significantly enhance solid-state fluorescence, offering insights into the development of materials with improved optical properties (Li et al., 2002).

Synthetic Applications

- Synthesis of Heterocyclic Compounds : The creation of novel pyrazolo[1,5-c]-1,2,4-triazines and pyrazolo[1,5-a]pyrimidines showcases the synthetic versatility of triazole derivatives, further underscoring their utility in developing new chemical entities (Elnagdi et al., 1981).

特性

IUPAC Name |

N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F3N4OS/c29-28(30,31)21-15-13-19(14-16-21)18-37-27-34-33-25(35(27)22-9-2-1-3-10-22)17-32-26(36)24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGUUNXQGCZQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2498697.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B2498698.png)

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)

![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)

![5-bromo-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2498704.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)

![1-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2498713.png)

![Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2498718.png)